molecular formula C14H20O2 B8503025 Ethyl 4-tert-butyl-2-methylbenzoate

Ethyl 4-tert-butyl-2-methylbenzoate

Cat. No. B8503025
M. Wt: 220.31 g/mol
InChI Key: FDBUMUWQKFKLKE-UHFFFAOYSA-N
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Patent
US09249123B2

Procedure details

To a 100 mL round bottom flask was charged with acid 101a (630 mg, 3.3 mmol) in CH2Cl2 (20 mL) was added oxalyl chloride (4.9 mL, 9.8 mmol, 2.0M solution in CH2Cl2) followed by DMF (1 drop). After the reaction was stirred at room temperature for 8 h, it was concentrated. To the residue was added Et2O (25 mL) and the mixture was concentrated. This repeated to removed any excess oxalyl chloride. The residue was dissolved in CH2Cl2 (15 mL) and EtOH (15 mL). After the reaction was stirred at room temperature for 30 min, it was concentrated. The residue was dissolved in EtOAc (15 mL) and this organic phase was washed with aqueous HCl (15 mL, 1M), H2O (15 mL), brine (15 mL), dried with Na2SO4 and concentrated. The crude 101b (660 mg, 91%) was used without further purification.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:15](Cl)(=O)[C:16](Cl)=O>C(Cl)Cl.CN(C=O)C>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH2:15][CH3:16])=[O:10])=[C:7]([CH3:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction was stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
ADDITION
Type
ADDITION
Details
To the residue was added Et2O (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to removed any excess oxalyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (15 mL)
STIRRING
Type
STIRRING
Details
After the reaction was stirred at room temperature for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (15 mL)
WASH
Type
WASH
Details
this organic phase was washed with aqueous HCl (15 mL, 1M), H2O (15 mL), brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude 101b (660 mg, 91%) was used without further purification

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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